

Technical Guide: Spectroscopic and Massetric Analysis of 1-(4-Fluorophenyl)biguanide HCl

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Compound of Interest

Compound Name: **1-(4-Fluorophenyl)biguanide hydrochloride**

Cat. No.: **B102265**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic and mass spectrometric data for **1-(4-Fluorophenyl)biguanide hydrochloride**. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) and mass spectrometry (MS), alongside detailed, standardized experimental protocols for their acquisition.

Chemical Structure and Properties

- IUPAC Name: N-(4-fluorophenyl)imidodicarbonimidic diamide hydrochloride
- CAS Number: 16018-83-0[1]
- Molecular Formula: C₈H₁₁ClFN₅[1]
- Molecular Weight: 231.66 g/mol [1]

Predicted Spectroscopic Data

The following tables summarize the predicted NMR and MS data for 1-(4-Fluorophenyl)biguanide HCl. These predictions are derived from the analysis of structurally similar compounds and computational models.

Table 1: Predicted ^1H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~9.80	br s	1H	Ar-NH
~7.25	t	2H	Ar-H (ortho to F)
~7.10	t	2H	Ar-H (meta to F)
~6.90	br s	4H	-C(=NH)NH ₂ protons

Table 2: Predicted ^{13}C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppm	Assignment
~160.0 (d, $J \approx 240$ Hz)	Ar-C (para to biguanide, attached to F)
~158.5	-C(=NH) carbons in biguanide chain
~136.0 (d, $J \approx 3$ Hz)	Ar-C (ipso, attached to NH)
~121.0 (d, $J \approx 8$ Hz)	Ar-C (ortho to F)
~115.5 (d, $J \approx 22$ Hz)	Ar-C (meta to F)

Table 3: Predicted Mass Spectrometry Data (ESI+)

m/z (amu)	Assignment
196.0993	[M+H] ⁺ (protonated free base)
179.0728	[M+H - NH ₃] ⁺
137.0619	[M+H - C ₂ H ₄ N ₄] ⁺ (loss of dicyandiamide)
111.0504	[C ₆ H ₄ FN ₂] ⁺ (protonated 4-fluoroaniline fragment)

Experimental Protocols

The following are standard methodologies for the acquisition of NMR and MS data for compounds similar to 1-(4-Fluorophenyl)biguanide HCl.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A Bruker Avance III 500 MHz spectrometer (or equivalent) equipped with a cryoprobe.
- Sample Preparation: Approximately 5-10 mg of 1-(4-Fluorophenyl)biguanide HCl is dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is to ensure the solubility of the hydrochloride salt and to allow for the observation of exchangeable NH protons.
- ¹H NMR Acquisition:
 - Pulse Program: Standard single-pulse sequence (zg30).
 - Number of Scans: 16
 - Relaxation Delay: 1.0 s
 - Acquisition Time: 4.0 s
 - Spectral Width: 20 ppm
- ¹³C NMR Acquisition:
 - Pulse Program: Proton-decoupled single-pulse sequence (zgpg30).
 - Number of Scans: 1024
 - Relaxation Delay: 2.0 s
 - Acquisition Time: 1.5 s
 - Spectral Width: 240 ppm

- Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

3.2. Mass Spectrometry (MS)

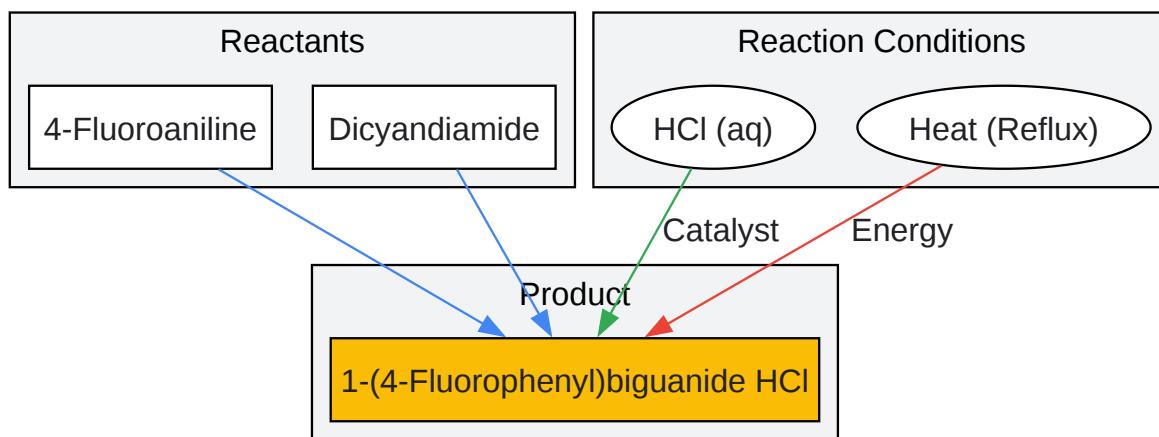
- Instrumentation: A high-resolution mass spectrometer such as a Thermo Scientific Q Exactive Orbitrap (or equivalent) equipped with an Electrospray Ionization (ESI) source.
- Sample Preparation: A stock solution of 1-(4-Fluorophenyl)biguanide HCl is prepared in methanol at a concentration of 1 mg/mL. This is further diluted to approximately 10 μ g/mL with a 50:50 mixture of methanol and water containing 0.1% formic acid to facilitate protonation.
- ESI-MS Acquisition:
 - Ionization Mode: Positive ion mode (ESI+).
 - Infusion Rate: 5 μ L/min.
 - Capillary Voltage: 3.5 kV.
 - Sheath Gas Flow Rate: 10 (arbitrary units).
 - Auxiliary Gas Flow Rate: 2 (arbitrary units).
 - Capillary Temperature: 320 °C.
 - Mass Range: m/z 50-500.
 - Resolution: 70,000.

Mandatory Visualizations

4.1. Synthetic Pathway

The synthesis of aryl biguanides is typically achieved through the condensation of an aniline derivative with dicyandiamide in the presence of an acid catalyst.

Synthetic Pathway for 1-(4-Fluorophenyl)biguanide HCl

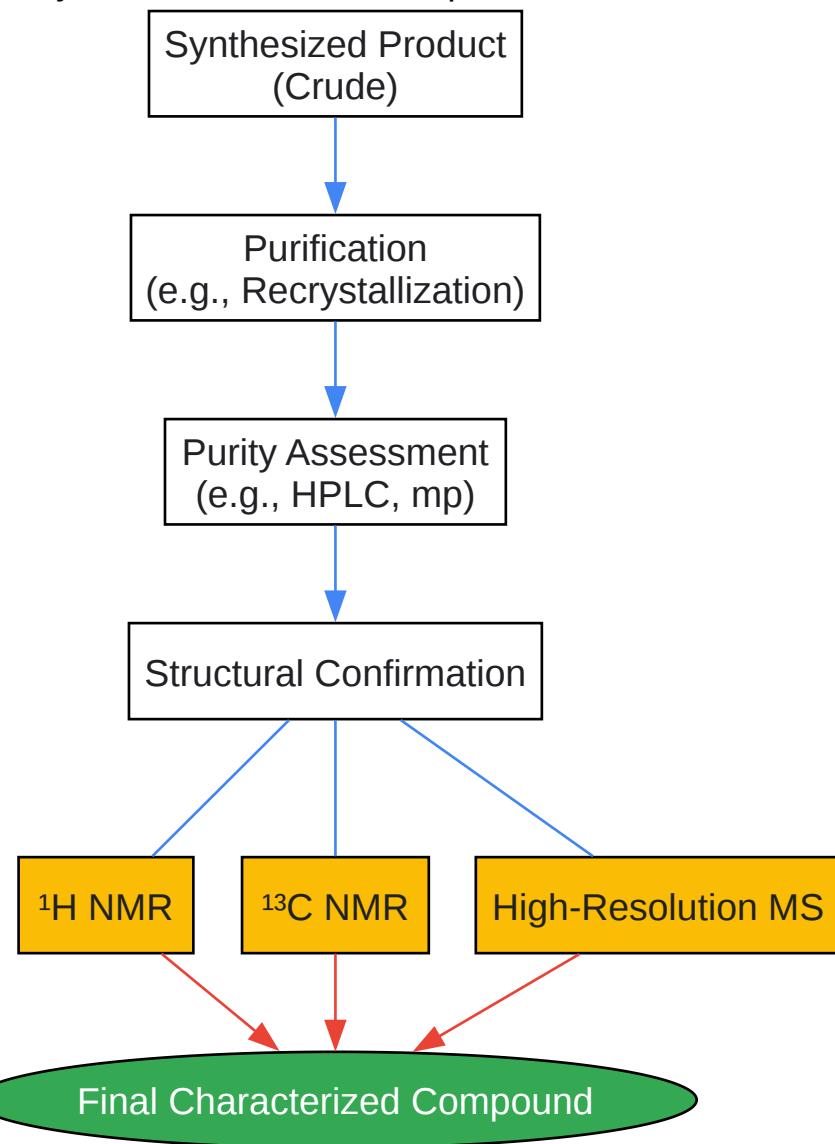
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Caption: Synthesis of 1-(4-Fluorophenyl)biguanide HCl.

4.2. Analytical Workflow

The following diagram outlines the standard workflow for the characterization of a synthesized compound like 1-(4-Fluorophenyl)biguanide HCl.

Analytical Workflow for Compound Characterization

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Caption: Analytical workflow for compound characterization.

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References

- 1. scbt.com [scbt.com]
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